molecular formula C6H10N2O B1281974 5-Isopropylisoxazol-3-amine CAS No. 55809-38-6

5-Isopropylisoxazol-3-amine

Cat. No. B1281974
Key on ui cas rn: 55809-38-6
M. Wt: 126.16 g/mol
InChI Key: AKJAMSGDZPHREW-UHFFFAOYSA-N
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Patent
US09320739B2

Procedure details

N′-Hydroxy-2-(2-isopropyl-1,3-dioxolan-2-yl)acetimidamide (1.8 g, 9.57 mmol) was dissolved in ethanol (12 ml) and acidified to pH=1 with 37% aqueous hydrochloric acid. The mixture was subjected to microwave heating at 120° C. for 30 minutes. After concentration under reduced pressure the residue was diluted with dichloromethane, a solution of saturated sodium bicarbonate was added until the solution became basic (pH=11) and the organic layer separated. After multiple extractions of the water phase with dichloromethane, the organic layers were combined, dried (MgSO4), filtered and concentrated under reduced pressure. The crude material was purified by silica gel chromatography (hexane/ethyl acetate 1:1) to afford 5-isopropylisoxazol-3-amine (819 mg, 68%). 1H NMR (300 MHz, CDCl3) δ 5.52 (s, 1H), 3.89 (bs, 2H), 2.96-2.91 (m, 1H), 1.27 (d, 6H); LC-MS (ESI) m/z 127 (M+H)+.
Name
N′-Hydroxy-2-(2-isopropyl-1,3-dioxolan-2-yl)acetimidamide
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[N:2]=[C:3]([NH2:13])[CH2:4][C:5]1([CH:10]([CH3:12])[CH3:11])OCC[O:6]1.Cl>C(O)C>[CH:10]([C:5]1[O:6][N:2]=[C:3]([NH2:13])[CH:4]=1)([CH3:12])[CH3:11]

Inputs

Step One
Name
N′-Hydroxy-2-(2-isopropyl-1,3-dioxolan-2-yl)acetimidamide
Quantity
1.8 g
Type
reactant
Smiles
ON=C(CC1(OCCO1)C(C)C)N
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure the residue
ADDITION
Type
ADDITION
Details
was diluted with dichloromethane
ADDITION
Type
ADDITION
Details
a solution of saturated sodium bicarbonate was added until the solution
CUSTOM
Type
CUSTOM
Details
the organic layer separated
EXTRACTION
Type
EXTRACTION
Details
After multiple extractions of the water phase with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel chromatography (hexane/ethyl acetate 1:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=CC(=NO1)N
Measurements
Type Value Analysis
AMOUNT: MASS 819 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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